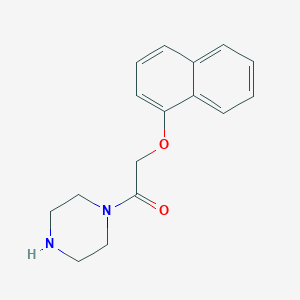

2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone is a chemical compound with the molecular formula C16H18N2O2. It has garnered attention in the scientific community due to its potential therapeutic and industrial applications.

Métodos De Preparación

The synthesis of 2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone typically involves the reaction of 2-naphthol with piperazine in the presence of an appropriate catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the naphthalene ring or piperazine moiety are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

Aplicaciones Científicas De Investigación

Central Nervous System Disorders

Research indicates that compounds similar to 2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone may exhibit neuroprotective properties. For instance, studies have shown that piperazine derivatives can modulate neurotransmitter systems, which are crucial in treating conditions like anxiety, depression, and schizophrenia. The compound's ability to interact with serotonin and dopamine receptors suggests its potential as an anxiolytic or antipsychotic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar piperazine-based compounds have demonstrated significant antibacterial and antifungal activities, making them promising candidates for the development of new antimicrobial agents. For example, derivatives containing piperazine have shown effectiveness against various strains of bacteria and fungi, indicating that this compound could be explored for similar applications .

Case Study 1: Neuropharmacological Evaluation

A study focused on the neuropharmacological effects of piperazine derivatives found that certain compounds exhibited significant anxiolytic effects in animal models. The evaluation involved behavioral assays that measured anxiety levels post-administration of the compounds. Results indicated a marked reduction in anxiety-like behaviors, suggesting that this compound may possess similar effects due to its structural analogies .

Case Study 2: Antimicrobial Screening

In another research effort, a series of piperazine derivatives were synthesized and screened for antimicrobial activity using standard protocols like the disc diffusion method. Compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria, as well as fungi. This study highlighted the potential of these compounds as leads for developing new antimicrobial therapies .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone can be compared with other similar compounds, such as:

- 1-Naphthalen-1-yloxy-1-piperazin-1-ylethanone

- 2-Naphthalen-2-yloxy-1-piperazin-1-ylethanone

These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and interactions with biological targets.

Actividad Biológica

2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and antimicrobial effects. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with piperazine in the presence of appropriate catalysts or solvents. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties. A study demonstrated that this compound effectively mitigated glutamine-induced neurotoxicity in PC12 cells, a commonly used model for neuronal studies. The results suggested that treatment with this compound significantly prolonged the survival time of mice subjected to acute cerebral ischemia, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Antimicrobial Activity

In addition to its neuroprotective effects, this compound has shown promising antimicrobial activity. It was tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant inhibitory effects on these pathogens, suggesting its potential as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the compound may exert its neuroprotective effects through modulation of glutamate pathways and inhibition of excitotoxicity. For its antimicrobial properties, the inhibition of bacterial DNA gyrase has been suggested as a key mechanism .

Case Studies

Several case studies have highlighted the efficacy of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Neuroprotection | Reduced neurotoxicity in PC12 cells; prolonged survival in ischemic mice. |

| Study 2 | Antimicrobial activity | Effective against MRSA and other bacterial strains; potential for clinical application. |

Propiedades

IUPAC Name |

2-naphthalen-1-yloxy-1-piperazin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c19-16(18-10-8-17-9-11-18)12-20-15-7-3-5-13-4-1-2-6-14(13)15/h1-7,17H,8-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGOSOINZUJAEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)COC2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.